(E)-4-氨基-2-丁烯酸

描述

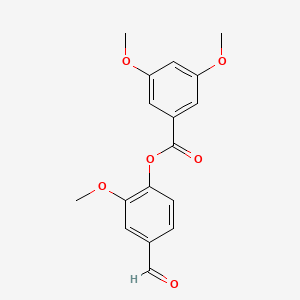

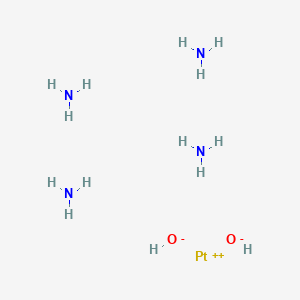

TACA is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.10 g/mol. The purity is usually 95%.

The exact mass of the compound (E)-4-Amino-2-butenoic acid is 101.047678466 g/mol and the complexity rating of the compound is 87.7. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality TACA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TACA including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

微囊藻毒素研究

(E)-4-氨基-2-丁烯酸,在从颤藻中分离出的新微囊藻毒素中鉴定出,已对其结构和化学性质进行了研究。这些含有(E)-4-氨基-2-丁烯酸的微囊藻毒素使用核磁共振和质谱分析进行分析,以了解它们的构型和化学降解性质(Sano & Kaya, 1998)。

抗菌剂合成

(E)-4-氨基-2-丁烯酸已被确认为假单胞菌产生的强效抗生素和毒素合成中的关键成分。研究重点是确定这种化合物的生物合成基因簇,揭示其产生和在开发抗菌剂中潜在应用的见解(Lee et al., 2010)。

丁烯酸生物合成

对丁烯酸(一种用于制药的化合物)的生物合成研究涉及(E)-4-氨基-2-丁烯酸作为关键中间体。大肠杆菌中的这项工作提供了对生产丁烯酸的环保且具有成本效益的方法的见解,丁烯酸具有工业应用(Liu et al., 2014)。

脑肿瘤成像的生物学评价

在医学研究中,(E)-4-氨基-2-丁烯酸的衍生物已被合成并评估其在脑肿瘤成像中的潜力。对这种化合物的特定对映异构体的研究已证明在单光子发射计算机断层扫描中使用具有前景,突出了其在诊断成像中的潜力(Yu et al., 2007)。

化学合成研究

(E)-4-氨基-2-丁烯酸一直是化学合成领域感兴趣的主题,特别是在3-丙基-4-氧代-2-丁烯酸酯的合成中。研究探索了有效合成这些化合物的的方法,这些化合物是各种化学过程中的重要合成子(Bolchi et al., 2018)。

酶相互作用研究

(E)-4-氨基-2-丁烯酸与γ-氨基丁酸氨基转移酶的相互作用已被研究,以了解该化合物作为底物和潜在抑制剂的作用。此类研究对于开发新的治疗剂和了解酶促途径至关重要(Silverman et al., 1986)。

作用机制

Target of Action

TACA, also known as 4-aminobut-2-enoic acid or (E)-4-Amino-2-butenoic acid, primarily targets the GABAc Rho1 receptor . This receptor is a subtype of ionotropic GABA receptors, which are a group of transmembrane receptors that directly gate ion channels .

Mode of Action

TACA interacts with its target, the GABAc Rho1 receptor, in a similar manner to the neurotransmitter GABA . The compound’s double bond holds the four carbon atoms in a plane, preventing free rotation around the C2-C3 bond in GABA . This conformational restriction allows TACA to act like GABA across a range of macromolecules from receptors to transporters .

Biochemical Pathways

TACA’s interaction with the GABAc Rho1 receptor affects the GABAergic signaling pathway. This pathway is involved in inhibitory neurotransmission in the central nervous system

Result of Action

TACA’s action on the GABAc Rho1 receptor results in the production of whole-cell currents when assessed in Xenopus oocytes . This suggests that TACA may have a role in modulating neuronal excitability, similar to the role of GABA in inhibitory neurotransmission .

生化分析

Biochemical Properties

4-Aminobut-2-enoic acid interacts with a range of macromolecules, including receptors and transporters . It acts similarly to GABA on ionotropic receptors . The compound is also known to selectively activate bicuculline-insensitive GABA C receptors . These interactions are crucial for its role in biochemical reactions.

Cellular Effects

The effects of 4-Aminobut-2-enoic acid on cells are primarily related to its role as a GABA C receptor agonist . By activating these receptors, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Aminobut-2-enoic acid exerts its effects through binding interactions with biomolecules, particularly GABA C receptors . Its activation or inhibition of these receptors can lead to changes in gene expression and other cellular processes .

Dosage Effects in Animal Models

Given its role as a GABA C receptor agonist, it is likely that its effects would vary with dosage, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Given its biochemical properties, it is likely that it interacts with various enzymes and cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

Given its biochemical properties, it is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

(E)-4-aminobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKJUUQOYOHLTF-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045648 | |

| Record name | (E)-4-amino-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25747-40-4, 38090-53-8 | |

| Record name | 4-Aminocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocrotonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038090538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-4-amino-2-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOCROTONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R6R1I2MP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of TACA in Caulobacter crescentus cell differentiation?

A1: TACA, a σ54-dependent activator, plays a crucial role in Caulobacter crescentus stalk biogenesis. It collaborates with the alternative sigma factor RpoN (σ54) to activate the expression of genes involved in stalk formation, thus coordinating morphogenesis with cell cycle progression. []

Q2: How is TACA activity regulated during the cell cycle?

A2: TACA activity is regulated through a multicomponent phosphorelay system. The hybrid histidine kinase ShkA initiates the phosphorelay, leading to the phosphorylation of the histidine phosphotransferase ShpA, which in turn phosphorylates and activates TacA. This intricate pathway ensures precise temporal control of stalk biogenesis. []

Q3: Does TACA influence global cell cycle regulation in Caulobacter crescentus?

A3: Yes, TACA influences global cell cycle regulation by indirectly affecting the phosphorylation state of the master cell cycle regulator CtrA. This occurs through a complex interplay involving the polar organizer SpmX and a newly identified determinant, SpmY. []

Q4: How does SpmX coordinate the activities of CtrA and TACA?

A4: SpmX localizes to the stalked pole of dividing cells and orchestrates the activities of CtrA and TacA. It activates DivJ, a kinase that phosphorylates and influences CtrA activity. Simultaneously, SpmX recruits SpmY to the pole, which indirectly regulates the phosphorylation and activity of TacA. []

Q5: Is the mechanism of TacA regulation by SpmY conserved in other bacteria?

A5: Research suggests that the DUF2336 domain of SpmY, which is crucial for TacA regulation, is conserved among α-proteobacteria. This indicates a potentially conserved mechanism for TacA regulation across different bacterial species. []

Q6: What are tumor-associated carbohydrate antigens (TACAs), and why are they considered targets for cancer immunotherapy?

A6: TACAs are carbohydrate structures that are overexpressed on the surface of cancer cells compared to normal cells. Targeting TACAs with immunotherapies aims to stimulate the immune system to recognize and destroy cancer cells selectively. [, ]

Q7: What challenges are associated with developing TACA-based cancer vaccines?

A7: TACAs are inherently poorly immunogenic, meaning they do not elicit strong immune responses on their own. Additionally, they are often considered self-antigens, leading to immune tolerance, where the immune system does not recognize them as foreign threats. [, ]

Q8: How can the immunogenicity of TACA-based vaccines be enhanced?

A8: Several strategies have been explored to enhance the immunogenicity of TACA-based vaccines:

- Conjugation to Carrier Proteins: Covalently linking TACAs to carrier proteins like keyhole limpet hemocyanin (KLH) can significantly enhance their immunogenicity by promoting T cell help. [, ]

- Multivalent Presentation: Presenting multiple copies of TACAs on a single platform, such as nanoparticles or virus-like particles, can amplify immune responses through multivalent binding to B cells. [, ]

- Incorporation of T Helper Epitopes: Designing vaccines that incorporate both TACA and CD4+ T helper cell epitopes can stimulate both humoral and cellular immune responses for more effective tumor eradication. []

- Use of Adjuvants: Combining TACA-based vaccines with adjuvants, such as monophosphoryl lipid A (MPLA), can enhance their immunostimulatory properties and promote stronger immune responses. []

- Glycoengineering of Cancer Cells: Modifying the glycosylation patterns of cancer cells to express artificial TACA structures can break immune tolerance and enhance the efficacy of TACA-targeted immunotherapies. []

Q9: What is the role of macrophage class A scavenger receptors (SR-A) in breast cancer progression, and how are they linked to TACAs?

A9: SR-A, expressed by tumor-associated macrophages (TAMs), can bind to TACAs on breast cancer cells, promoting tumor growth and metastasis. This interaction contributes to an immune suppressive microenvironment, hindering the immune system's ability to control tumor progression. []

Q10: Can carbohydrate mimetic peptides (CMPs) be used to target TACAs in cancer immunotherapy?

A10: Yes, CMPs are synthetic peptides that mimic the structure and antigenic properties of TACAs. They have shown promise in preclinical studies for inducing immune responses against TACAs and inhibiting tumor growth. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-Oxo-2H-benzo[cd]indol-1-ylmethyl)-benzoic acid hydrazide](/img/structure/B3424945.png)

![2-chloro-N-{4-chloro-3-[ethyl(phenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3424951.png)

![4-(4-Butylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3424960.png)

![4-Chloro-3-{[2-(morpholin-4-yl)phenyl]sulfamoyl}benzoic acid](/img/structure/B3424982.png)